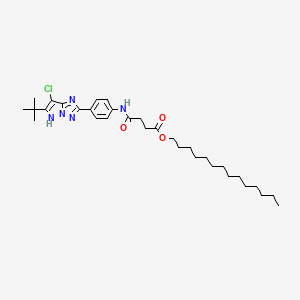
(-)-Noformicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Noformicin:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Noformicin involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as cyclization, oxidation, and reduction. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (-)-Noformicin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, (-)-Noformicin is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. Its unique structure makes it an ideal candidate for exploring novel chemical transformations.
Biology: In biology, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.
Medicine: In medicine, this compound is being explored for its potential as a lead compound for drug development. Its unique structure and biological activities make it a promising candidate for developing new pharmaceuticals.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (-)-Noformicin involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various cellular responses, including changes in gene expression, protein synthesis, and cellular metabolism. The exact molecular targets and pathways involved in the action of this compound are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.
Comparison with Similar Compounds
Morphine: Like (-)-Noformicin, morphine is an alkaloid with significant biological activity
Quinine: Another alkaloid, quinine, is known for its antimalarial properties
Nicotine: Nicotine is an alkaloid with stimulant properties. Although it shares some structural features with this compound, its mechanism of action and effects on the body are different.
Uniqueness of this compound: this compound stands out due to its unique chemical structure and diverse range of potential applications. Unlike other alkaloids, it has shown promise in various fields, including chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
150282-97-6 |
|---|---|
Molecular Formula |
C8H15N5O |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
(2R)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H15N5O/c9-6(10)3-4-12-8(14)5-1-2-7(11)13-5/h5H,1-4H2,(H3,9,10)(H2,11,13)(H,12,14)/t5-/m1/s1 |
InChI Key |
QGFXBZOMUMWGII-RXMQYKEDSA-N |
Isomeric SMILES |
C1CC(=N[C@H]1C(=O)NCCC(=N)N)N |
Canonical SMILES |
C1CC(=NC1C(=O)NCCC(=N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721780.png)
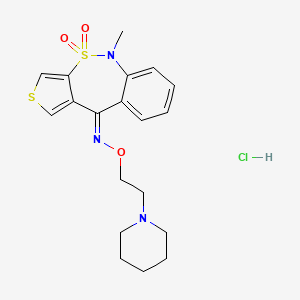

![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid](/img/structure/B12721814.png)
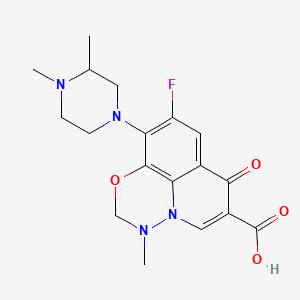
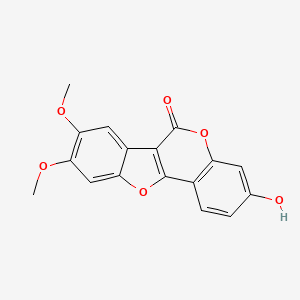
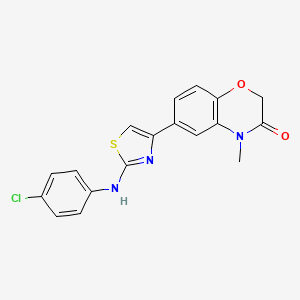

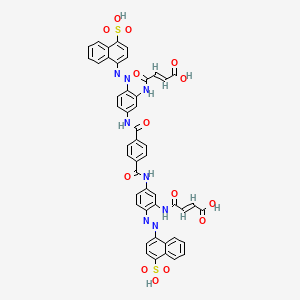

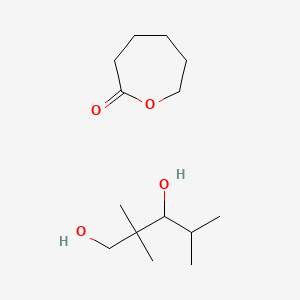
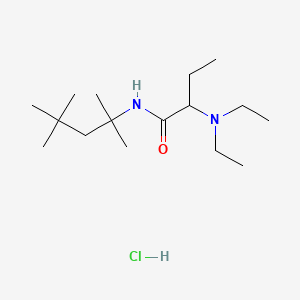
![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
